Dicyclohexyl adipate is an organic compound characterized by the formula . It is an ester formed from adipic acid and cyclohexanol. This compound appears as a colorless liquid or solid, depending on temperature, and is used primarily as a plasticizer in the production of various polymers. Dicyclohexyl adipate is known for its excellent thermal stability and low volatility, making it suitable for high-temperature applications.
DCHA belongs to a class of compounds called plasticizers, known for modifying the properties of polymers. Researchers have investigated DCHA's effects on various polymers, including polyvinyl chloride (PVC). Studies explore how DCHA influences factors like flexibility, durability, and thermal properties of the polymer ().
DCHA's physical properties, such as viscosity and boiling point, make it a potential component in lubricants and other industrial fluids. Research explores its tribological properties (friction, wear, and lubrication) to understand its effectiveness in various material science applications ().
As with many chemicals, understanding the environmental impact of DCHA is crucial. Researchers investigate its degradation pathways in the environment, potential for bioaccumulation, and its effects on living organisms ().
While specific biological activity data on dicyclohexyl adipate is limited, it is known to cause skin and eye irritation upon contact, indicating potential toxicity at certain exposure levels . Its metabolic pathways and long-term effects on human health are not well-documented, necessitating further research to fully understand its biological implications.
Dicyclohexyl adipate can be synthesized through several methods:
Dicyclohexyl adipate shares similarities with several other compounds used as plasticizers or solvents. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Characteristics | Uses |
|---|---|---|---|
| Dicyclohexyl adipate | Excellent thermal stability; low volatility | Plasticizer in polymers | |
| Diethyl phthalate | Commonly used plasticizer; moderate volatility | PVC and other plastics | |
| Butyl benzyl phthalate | Good solvency; effective at lower temperatures | Flexible plastics | |
| Triethyl citrate | Biodegradable; non-toxic | Food packaging and medical applications |
Dicyclohexyl adipate stands out due to its superior thermal stability compared to diethyl phthalate and butyl benzyl phthalate, making it more suitable for high-temperature applications without significant degradation.
The production of dicyclohexyl adipate primarily relies on esterification reactions between adipic acid derivatives and cyclohexanol. Multiple synthetic pathways have been developed to achieve this transformation, each offering distinct advantages in terms of yield, selectivity, and industrial applicability.
Direct Esterification Methodology
The most straightforward approach involves the direct condensation of adipic acid with cyclohexanol under acidic conditions [1] [2]. This method typically employs strong acid catalysts such as para-toluenesulfonic acid or concentrated sulfuric acid to facilitate the esterification process. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of cyclohexanol attacks the electrophilic carbonyl carbon of adipic acid [3] [4].
Operating conditions for direct esterification generally range from 140 to 180 degrees Celsius with atmospheric to slightly elevated pressures of 1-2 bar [3] [4]. The reaction time varies between 4-8 hours depending on the specific catalyst system and reaction conditions employed. Yields typically achieve 85-95% conversion with proper water removal techniques [3] [4].
Acid Chloride Route
An alternative synthetic pathway utilizes adipyl chloride as the activated acyl donor, reacting with cyclohexanol in the presence of a base catalyst such as triethylamine [5]. This method offers several advantages including milder reaction conditions (0-25 degrees Celsius), shorter reaction times (2-4 hours), and higher yields (90-98%) [5]. The reaction proceeds rapidly due to the enhanced electrophilicity of the acid chloride functionality.
Transesterification Approach
The transesterification method involves the reaction of dimethyl adipate with cyclohexanol using titanium-based catalysts [6] [7] [8]. This approach has gained significant attention due to its environmental friendliness and the recyclability of methanol byproducts [6] [7]. Recent studies have demonstrated optimal conditions at 117 degrees Celsius with catalyst loadings of 2.39% and alcohol-to-ester ratios of 2.55:1, achieving ester exchange rates of 94.23% [6] [7] [8].
Carbonylation-Based Synthesis
A more complex but industrially relevant route involves the palladium-catalyzed carbonylation of 1,3-butadiene with carbon monoxide and cyclohexanol [1] [9]. This method, while requiring higher pressures (30-80 bar) and longer reaction times (24 hours), offers the advantage of directly producing adipate esters from readily available petrochemical feedstocks [1] [9]. The process achieves yields of approximately 83% with proper catalyst systems [1].
Oxidative Esterification
The oxidative esterification route utilizes cyclohexene and adipic acid under acid-catalyzed conditions [10] [11]. Historical research has demonstrated that heating adipic acid with cyclohexanol at 135 degrees Celsius for 10 hours can produce dicyclohexyl adipate with satisfactory yields [11]. This method typically operates at moderate pressures (3.5-50 bar) and temperatures (100-135 degrees Celsius) [10].
Industrial production of dicyclohexyl adipate requires careful optimization of reaction parameters, efficient heat management, and robust purification systems to ensure consistent product quality and economic viability.
Reactor Design and Configuration
Industrial-scale synthesis typically employs continuous stirred tank reactors operating at temperatures between 150-170 degrees Celsius under pressures of 2-5 bar [12] [13]. The residence time in these systems ranges from 3-6 hours, with conversion rates achieving 95-98% and selectivities of 92-96% [12] [13]. Alternative reactor configurations including plug flow reactors may be employed depending on specific process requirements.
Heat Integration and Energy Management
The esterification of adipic acid with cyclohexanol is moderately exothermic, requiring careful thermal management to maintain optimal reaction conditions while preventing product degradation [3] [4]. Industrial processes often incorporate heat exchange systems to recover reaction heat for preheating feed streams or driving water removal operations.
Water Removal Systems
Effective water removal is critical for achieving high conversion rates in esterification reactions. Industrial processes commonly employ azeotropic distillation using entrainer solvents such as toluene or xylene [3] [14]. Alternative methods include vacuum distillation systems and molecular sieve technology for continuous water capture [3] [14].
Vacuum steam distillation represents a crucial purification step in industrial dicyclohexyl adipate production, particularly for removing volatile impurities and unreacted starting materials [15]. The process typically operates at temperatures of 120-150 degrees Celsius under reduced pressures of 10-50 millimeters of mercury [15].
The vacuum steaming process involves introducing superheated steam into the crude product mixture while maintaining reduced pressure conditions [15]. This technique effectively removes low-boiling impurities, residual solvents, and volatile organic compounds that could compromise product quality [15]. The steam acts as both a heating medium and a carrier gas, facilitating the separation of volatile components from the higher-boiling dicyclohexyl adipate product [15].
Efficiency rates for vacuum steaming purification typically range from 95-99%, with final product purities achieving 98-99% [15]. The process parameters must be carefully controlled to prevent thermal degradation of the ester bonds while ensuring complete removal of impurities [15].
Base washing constitutes an essential purification step for neutralizing residual acid catalysts and removing acidic impurities from the crude dicyclohexyl adipate product [15] [3]. The process typically employs 5% sodium hydroxide solutions at temperatures of 40-60 degrees Celsius [15].
The base wash treatment serves multiple functions including neutralization of residual sulfuric acid or para-toluenesulfonic acid catalysts, removal of unreacted adipic acid, and elimination of acidic decomposition products [15] [3]. The aqueous base solution effectively extracts polar impurities while leaving the hydrophobic dicyclohexyl adipate in the organic phase [15].
Following base treatment, filtration processes remove suspended catalyst particles and other solid impurities [15] [3]. Industrial filtration systems often employ filter aids such as Celite or diatomaceous earth to enhance filtration efficiency and prevent filter cake formation [15] [3]. The filtration process typically achieves purification efficiencies exceeding 99% with final product purities of 99% or higher [15].
The solubility characteristics of dicyclohexyl adipate in various solvents play a crucial role in optimizing synthesis and purification processes. Understanding these solubility relationships enables the selection of appropriate reaction media, extraction solvents, and purification techniques.
Solvent Selection for Reaction Media
Toluene emerges as an optimal reaction solvent for dicyclohexyl adipate synthesis, offering solubility values of 12-15 grams per 100 milliliters at 25 degrees Celsius [16]. Its moderate boiling point of 110.6 degrees Celsius makes it ideal for azeotropic water removal during esterification reactions [16]. Xylene presents an alternative with slightly lower solubility (8-12 grams per 100 milliliters) but superior high-temperature stability due to its higher boiling point of 138-144 degrees Celsius [16].
Extraction and Purification Solvents
Dichloromethane demonstrates the highest dissolution capacity for dicyclohexyl adipate (25-35 grams per 100 milliliters), making it suitable for extraction applications despite its low boiling point of 39.6 degrees Celsius [16]. Ethyl acetate provides a balanced approach with moderate solubility (15-20 grams per 100 milliliters) and favorable environmental characteristics [16].
Recrystallization Systems
For solid purification applications, n-heptane offers controlled solubility (3-6 grams per 100 milliliters) that facilitates effective recrystallization processes [16]. Its boiling point of 98.4 degrees Celsius allows for convenient solvent recovery and recycling [16].
Process Integration Strategies
Industrial processes increasingly employ multi-solvent systems that leverage the complementary properties of different solvents. For example, toluene may serve as the reaction medium for water removal, followed by dichloromethane extraction for product isolation and n-heptane recrystallization for final purification [16].
The optimization of solvent systems also considers environmental and safety factors, with increasing emphasis on green chemistry principles and solvent recyclability [6] [7] [8]. Advanced processes incorporate solvent recovery systems that minimize waste generation and reduce operating costs [6] [7] [8].
Temperature-Dependent Solubility Optimization
Solubility data must be considered across the relevant temperature ranges encountered in industrial processes. Higher temperatures generally increase solubility, allowing for more concentrated reaction mixtures and improved mass transfer rates. However, elevated temperatures may also increase the risk of thermal degradation or unwanted side reactions [3] [4].
The selection of optimal solvent systems requires balancing multiple factors including solubility, boiling point, chemical compatibility, environmental impact, and economic considerations [16]. Successful industrial processes often employ customized solvent blends that maximize these benefits while minimizing operational risks and costs [16].
The synthesis and production of dicyclohexyl adipate involves complex optimization challenges that require careful consideration of multiple process variables. Research findings indicate that direct esterification remains the most widely employed industrial method, achieving consistent yields of 85-95% under optimized conditions [1] [2] [3] [4].
Recent advances in catalyst technology, particularly titanium-based systems, have demonstrated significant improvements in process efficiency and environmental compatibility [6] [7] [8]. These developments align with industry trends toward more sustainable chemical manufacturing processes.
Industrial production data reveals that global adipic acid production exceeds 2.5 million metric tons annually [17] [12], with a significant portion destined for ester production including dicyclohexyl adipate applications [17] [12]. The North American market alone represents over 1.66 billion dollars in annual adipic acid value [18], indicating substantial opportunities for specialized ester derivatives.